molecular formula C30H22 B14602314 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene CAS No. 61124-49-0

9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene

Cat. No.: B14602314
CAS No.: 61124-49-0
M. Wt: 382.5 g/mol
InChI Key: OPHRPPWXOJHMJC-UHFFFAOYSA-N
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Description

9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene: is a polycyclic aromatic hydrocarbon (PAH) derivative This compound is known for its unique structural properties, which include a conjugated system of double bonds that contribute to its stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene typically involves the Wittig reaction , a well-known method for forming carbon-carbon double bonds. The process begins with the preparation of a phosphorus ylide, which is then reacted with an aldehyde or ketone to form the desired alkene.

    Preparation of Phosphorus Ylide: The ylide is generated by deprotonating a phosphonium salt, such as triphenylphosphonium chloride, using a strong base like sodium hydroxide.

    Wittig Reaction: The ylide is then reacted with 9-anthraldehyde to form the target compound.

Industrial Production Methods

While the Wittig reaction is commonly used in laboratory settings, industrial production may involve more scalable methods such as Suzuki or Sonogashira cross-coupling reactions . These methods allow for the efficient formation of carbon-carbon bonds and are suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s electronic properties.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the anthracene ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce halogens or nitro groups onto the anthracene ring .

Scientific Research Applications

9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exerts its effects is primarily through its conjugated π-electron system . This system allows for efficient absorption and emission of light, making it highly fluorescent. The compound can interact with various molecular targets through π-π stacking interactions and other non-covalent interactions, influencing pathways involved in photophysical and photochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenylethenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

Compared to these similar compounds, 9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene exhibits unique photophysical properties due to its extended conjugation and specific structural arrangement. This makes it particularly suitable for applications requiring high stability and efficient light emission .

Properties

CAS No.

61124-49-0

Molecular Formula

C30H22

Molecular Weight

382.5 g/mol

IUPAC Name

9-[2-[2-(2-phenylethenyl)phenyl]ethenyl]anthracene

InChI

InChI=1S/C30H22/c1-2-10-23(11-3-1)18-19-24-12-4-5-13-25(24)20-21-30-28-16-8-6-14-26(28)22-27-15-7-9-17-29(27)30/h1-22H

InChI Key

OPHRPPWXOJHMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2C=CC3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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